Sortin1 -

Sortin1

Catalog Number: EVT-284310
CAS Number:
Molecular Formula: C26H19NO6
Molecular Weight: 441.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sortin1 is a sorting inhibitor. It acts by redirecting the vacuolar destination of plant carboxypeptidase Y and other proteins in Arabidopsis suspension cells and causing these proteins to be secreted.
Overview

Sortin1 is a chemical compound that has gained attention in plant biology and molecular genetics due to its role in affecting vacuolar trafficking processes. It is classified as a chemical genetic-hit molecule, which means it can modify biological processes through specific interactions with protein targets. This compound has been particularly noted for its ability to induce mislocalization of soluble and membrane vacuolar markers in both plant and yeast systems, thereby providing insights into cellular mechanisms related to vacuolar protein sorting and metabolism of flavonoids .

Source and Classification

Sortin1 is derived from a synthetic pathway that involves complex organic synthesis methods. It belongs to a class of compounds that are utilized in chemical genetics, which is an experimental strategy aimed at understanding gene function through small molecules that can mimic genetic mutations. This approach is particularly useful for bypassing challenges posed by gene redundancy and lethality in traditional genetic studies .

Synthesis Analysis

Methods

The synthesis of Sortin1 typically involves multi-step organic reactions. One notable method includes the Hantzsch dihydropyridine synthesis, which allows the construction of its core structure based on 5-oxo-1,4-dihydroindenopyridine. This method utilizes a three-component reaction that combines various reagents to yield the desired compound efficiently .

Technical Details

The synthesis process generally requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity. The synthetic route may also involve purification steps such as chromatography to isolate Sortin1 from byproducts and unreacted materials.

Molecular Structure Analysis

Structure

Sortin1's molecular structure is characterized by its unique arrangement of atoms that contribute to its biological activity. The core structure consists of a dihydropyridine framework, which is essential for its interaction with target proteins involved in vacuolar trafficking.

Data

While specific structural data such as molecular weight and exact chemical formula are not detailed in the available literature, the compound's activity suggests a well-defined spatial configuration that enables it to bind effectively to its targets within the cell .

Chemical Reactions Analysis

Reactions

Sortin1 primarily functions by interfering with vacuolar protein sorting mechanisms. It has been shown to cause specific mislocalization of vacuolar markers, which indicates its role as an inhibitor of normal trafficking pathways within plant cells .

Technical Details

The compound operates by binding to proteins involved in vesicle transport, thereby altering their function. This mislocalization can lead to significant changes in cellular metabolism, particularly affecting flavonoid biosynthesis pathways .

Mechanism of Action

Process

The mechanism by which Sortin1 exerts its effects involves disruption of protein sorting processes within the endomembrane system of cells. By inhibiting specific proteins responsible for vacuolar trafficking, Sortin1 can mimic genetic knockouts, allowing researchers to study the resultant phenotypic changes without altering the genetic material directly .

Data

Research has shown that Sortin1 impacts flavonoid metabolism in Arabidopsis thaliana, linking vacuolar trafficking defects with altered metabolic pathways. This connection provides valuable insights into how vacuolar function influences broader physiological processes within plants .

Physical and Chemical Properties Analysis

Physical Properties

Sortin1 is typically characterized as a solid at room temperature with specific melting and boiling points that are yet to be fully documented in literature.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature conditions. Its solubility profile suggests it can be dissolved in organic solvents commonly used in biochemical assays .

Applications

Sortin1 has several scientific applications, primarily in plant biology and molecular genetics research. Its ability to disrupt vacuolar protein sorting makes it an invaluable tool for studying cellular processes related to:

  • Vacuolar Trafficking: Understanding how proteins are sorted and localized within plant cells.
  • Flavonoid Metabolism: Investigating the biochemical pathways involved in flavonoid production and their physiological roles.
  • Chemical Genetics: Utilizing small molecules to explore gene function and interaction networks without direct genetic manipulation .
Molecular Biology and Genetic Architecture of Sortilin 1

Genomic Localization and Structural Organization of the SORT1 Gene

The SORT1 gene (officially designated sortilin 1) resides on the short arm of human chromosome 1 at cytoband 1p13.3 (GRCh38 coordinates: Chr1:109,309,575-109,397,918), spanning approximately 88 kilobases of genomic DNA [1] [5]. This locus contains 23 exons that encode a type I transmembrane glycoprotein belonging to the evolutionarily conserved Vps10p-domain (VPS10D) receptor family. The gene's promoter region features a CpG island and multiple transcription factor binding sites, including those for CCAAT-enhancer-binding protein alpha (C/EBPα) and cyclic adenosine monophosphate transcription factor 3 (ATF3), which regulate tissue-specific expression [4] [9].

SORT1's genomic neighborhood includes two adjacent genes—CELSR2 (cadherin EGF LAG seven-pass G-type receptor 2) and PSRC1 (proline- and serine-rich coiled-coil 1)—forming a tightly regulated tripartite genetic locus associated with cardiovascular disease risk. Genome-wide association studies (GWAS) have identified noncoding single nucleotide polymorphisms (e.g., rs646776, rs12740374) within this intergenic region that significantly influence SORT1 expression levels in a tissue-specific manner. The minor allele of rs12740374 creates a functional C/EBP binding site, substantially enhancing hepatic transcription of SORT1 without affecting adipocyte expression [4] [8].

The encoded 831-amino acid precursor protein undergoes critical post-translational processing in the trans-Golgi network (TGN), where furin or related proprotein convertases cleave a 44-amino acid N-terminal propeptide (referred to as PE). This cleavage event exposes the ligand-binding domain and is indispensable for sortilin's functional maturation [3] [7]. The mature receptor comprises three structural domains:

  • An extracellular Vps10p domain (∼700 amino acids) forming a ten-bladed β-propeller
  • A single-pass transmembrane domain
  • A short cytoplasmic tail (47 amino acids) harboring canonical motifs ([DE]XXXL[LI]) for interaction with adaptor proteins (GGAs, retromer complex) that govern intracellular trafficking [3] [5] [10].

Table 1: Genomic and Structural Features of the SORT1 Gene

FeatureDetail
Chromosomal Location1p13.3 (GRCh38: Chr1:109,309,575-109,397,918)
Exon Count23
Transcript Variants2 (NM002959.7, NM001205228.2)
Protein DomainsVps10p domain, Transmembrane domain, Cytoplasmic tail with sorting motifs
Key Regulatory SNPsrs646776, rs12740374
Post-translational CleavageFurin-mediated propeptide removal in trans-Golgi network

Alternative Splicing and Isoform Diversity in Sortilin 1 Expression

Alternative splicing represents a critical mechanism diversifying sortilin function, generating at least two experimentally validated isoforms in humans (isoform 1: NM002959.7; isoform 2: NM001205228.2) [1] [5]. The most functionally significant splicing event involves the alternative inclusion of exon 17b—a 99-nucleotide exon situated between exons 17 and 18. Inclusion of exon 17b introduces an in-frame stop codon (TAG) that truncates the cytoplasmic domain, producing a shorter isoform designated Sort_T (truncated) [2].

In diabetic adipocytes, SortT expression is markedly upregulated (approximately 3-fold) compared to non-diabetic cells, coinciding with reduced levels of full-length sortilin (SortFL). This isoform imbalance has significant functional consequences:

  • Impaired GLUT4 trafficking: Sort_T retains the ability to bind GLUT4 storage vesicles (GSVs) but lacks the full cytoplasmic domain necessary for proper vesicular trafficking to the plasma membrane.
  • Reduced glucose uptake: Adipocytes expressing SortT exhibit approximately 40% decrease in insulin-stimulated glucose uptake compared to those expressing SortFL [2].
  • Adipogenesis modulation: During differentiation of diabetic adipose stem cells, Sort_T predominance correlates with dysfunctional adipogenesis and reduced insulin sensitivity [2].

The regulation of this splicing event is hormonally controlled. Glucagon-like peptide-1 (GLP-1) signaling through the splice factor TRA2B suppresses exon 17b inclusion, promoting SortFL expression. This mechanism is impaired under hyperglycemic conditions, explaining the elevated SortT levels observed in diabetic adipose tissue [2]. Beyond adipocytes, neuronal-specific splicing generates isoforms with altered cytoplasmic domains that impact neurotrophin receptor sorting and axonal transport.

Table 2: Functionally Characterized Sortilin Isoforms

IsoformStructural FeaturesFunctional ConsequencesTissue/Condition Specificity
Sort_FL (Full-length)Full cytoplasmic tail with sorting motifsProper GLUT4 vesicle trafficking; Neurotrophin sortingHealthy adipose tissue; Neurons
Sort_T (Truncated)Truncated cytoplasmic tail (exon 17b inclusion)Dominant-negative for glucose uptake; Altered traffickingDiabetic adipose tissue; Hyperglycemia
Neuronal variantUndefined splicing modificationsModulated proBDNF/p75NTR signaling; Axonal transportCentral nervous system

Evolutionary Conservation of the Vps10p Domain Across Species

The Vps10p domain defines a functionally conserved receptor family tracing back to yeast vacuolar protein sorting 10 (Vps10p), which facilitates carboxypeptidase Y transport to the vacuole [3] [8]. In mammals, this family expanded to five members: Sortilin, SorLA, SorCS1, SorCS2, and SorCS3, all sharing the signature N-terminal Vps10p domain [3] [10].

Structurally, the ∼700-amino acid Vps10p domain contains two invariant features across species:

  • An N-terminal propeptide cleavage site (RXXR motif) for convertase-mediated activation
  • A C-terminal 10-cysteine consensus (10CC) module that stabilizes the β-propeller fold [3].Crystallographic studies reveal that the Vps10p domain forms a ten-bladed β-propeller structure with a central tunnel housing multiple ligand-binding sites. This architecture is remarkably conserved from Caenorhabditis elegans to Homo sapiens, though the domain combinations differ substantially across phyla [3] [5]:
  • Fungi: Contain two luminal Vps10p domains
  • Deuterostomes (echinoderms, vertebrates): Exhibit Sortilin-like architecture with a solitary Vps10p domain
  • Mammals: Evolved additional domains—SorLA incorporates LDLR repeats and fibronectin type-III domains, while SorCS receptors feature leucine-rich segments [3].

Functional conservation is particularly evident in ligand recognition. The yeast Vps10p binds carboxypeptidase Y via a pentapeptide motif (QRPLR) strikingly similar to the neurotensin-binding sequence (RKRPY) in mammalian sortilin. This conservation extends to pH-dependent conformational changes: Acidification in endosomal compartments (pH ≤ 5.5) induces sortilin dimerization and ligand release, facilitating receptor recycling—a mechanism preserved from yeast to humans [3] [8].

Table 3: Evolutionary Conservation of Vps10p Domain Features

Organism/GroupRepresentative ReceptorDomain ArchitectureFunctional Conservation
Saccharomyces cerevisiae (Yeast)Vps10pTwo Vps10p domainsVacuolar protein sorting
Caenorhabditis elegans (Nematode)SorCS-likeSingle Vps10p domainNeuronal development
Danio rerio (Zebrafish)SortilinVps10p domain + transmembrane domainNeurotrophin binding and trafficking
Homo sapiens (Human)SortilinVps10p domain + cytoplasmic sorting motifsGLUT4 trafficking, neurotrophin signaling

Transcriptional and Post-Transcriptional Regulation of SORT1

SORT1 expression is governed by a multilayered regulatory network operating at transcriptional and post-transcriptional levels:

Transcriptional Control

  • Cis-Regulatory Elements: The SORT1 promoter contains response elements for peroxisome proliferator-activated receptor gamma (PPARγ), signal transducer and activator of transcription 1 (STAT1), and C/EBPα. PPARγ agonists robustly induce SORT1 transcription in adipocytes, linking it to metabolic regulation [4].
  • Epigenetic Regulation: Obesity induces DNA hypermethylation at CpG islands in the SORT1 promoter, correlating with downregulated expression in liver and adipose tissue. Consistently, high-fat diet-fed mice exhibit >50% reduction in hepatic sortilin mRNA [4] [10].
  • Genetic Modulators: The rs12740374 SNP creates a C/EBP binding site that enhances hepatic transcription by approximately 3.5-fold. This allele explains up to 10% of population variability in LDL-cholesterol levels through sortilin-mediated effects on lipoprotein metabolism [4] [8].

Post-Transcriptional Mechanisms

  • mRNA Stability: The 3' untranslated region (3' UTR) of SORT1 contains a C-rich element (CRE) that binds poly-r(C)-binding proteins (PCBPs). Specifically, PCBP1 and PCBP2 stabilize sortilin transcripts by shielding them from degradation. Zinc (Zn²⁺) reversibly inhibits PCBP2-RNA binding, positioning intracellular Zn²⁺ as a physiological regulator of sortilin expression [9].
  • MicroRNA Regulation: Though not fully characterized in the search results, in silico analyses predict targeting by miR-128-3p and miR-182-5p, potentially contributing to tissue-specific expression patterns.
  • Splicing Factors: As noted in Section 1.2, TRA2B mediates GLP-1-dependent suppression of exon 17b inclusion. Hyperglycemia disrupts this regulation, favoring Sort_T production [2].

Table 4: Regulatory Mechanisms Controlling SORT1 Expression

Regulatory LevelFactor/MechanismEffect on SORT1Functional Outcome
TranscriptionalC/EBPα (via rs12740374)↑ Hepatic expressionReduced VLDL secretion
PPARγ↑ Adipocyte expressionEnhanced GLUT4 trafficking
Promoter hypermethylation↓ Expression in obesityWorsened metabolic dysfunction
Post-transcriptionalPCBP1/2 binding to 3' UTR↑ mRNA stabilitySustained protein production
Zn²⁺Inhibits PCBP2-RNA bindingTransient expression reduction
TRA2B splicing factor↓ Exon 17b inclusion (↑ Sort_FL)Improved glucose uptake in adipocytes

The integrated effects of these regulatory mechanisms enable tissue-specific adaptation of sortilin expression. For instance, hepatic sortilin is primarily governed by genetic (SNPs) and dietary factors, while adipose expression responds strongly to hormonal (insulin, GLP-1) and nutritional signals. Neuronal sortilin regulation involves additional complexity through activity-dependent transcription and local mRNA translation in dendrites [8] [10]. Dysregulation across these layers contributes significantly to pathologies—diabetes mellitus, atherosclerosis, and neurodegenerative disorders all feature aberrant sortilin expression or isoform imbalances.

Properties

Product Name

Sortin1

IUPAC Name

4-[5-(3-methoxycarbonyl-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridin-4-yl)furan-2-yl]benzoic acid

Molecular Formula

C26H19NO6

Molecular Weight

441.4 g/mol

InChI

InChI=1S/C26H19NO6/c1-13-20(26(31)32-2)21(22-23(27-13)16-5-3-4-6-17(16)24(22)28)19-12-11-18(33-19)14-7-9-15(10-8-14)25(29)30/h3-12,21,27H,1-2H3,(H,29,30)

InChI Key

QKEXVHYWWUXESV-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)OC

Solubility

Soluble in DMSO

Synonyms

Sortin1; Sortin-1; Sortin 1;

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)C(=O)OC

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